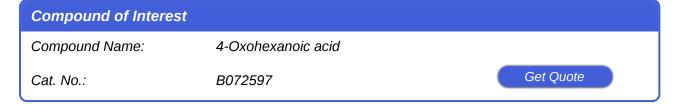


## 4-Oxocaproic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Technical Guide to 4-Oxocaproic Acid

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

4-Oxocaproic acid, systematically known as **4-oxohexanoic acid**, is a keto acid of interest in various scientific domains. This document provides a comprehensive overview of its chemical structure, nomenclature, and physicochemical properties. It further details a plausible experimental protocol for its synthesis and explores its biological significance, including its role as a metabolite. Visual diagrams are provided to illustrate key processes, adhering to stringent formatting guidelines for clarity and utility in a research and development context.

### **Chemical Structure and Nomenclature**

4-Oxocaproic acid is a six-carbon carboxylic acid containing a ketone functional group at the fourth carbon position.

IUPAC Name: 4-Oxohexanoic acid[1][2]

Synonyms: 4-Oxocaproic acid, Homolevulinic acid, 4-Ketohexanoic acid, 4-Keto-n-caproic acid[2][3]



Chemical Formula: C<sub>6</sub>H<sub>10</sub>O<sub>3</sub>[3][4][5]

Canonical SMILES: CCC(=O)CCC(=O)O

InChI: InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9)

InChiKey: CLJBDOUIEHLLEN-UHFFFAOYSA-N

The structure of 4-oxocaproic acid incorporates both a terminal carboxylic acid group and an internal ketone, making it a bifunctional molecule with diverse reactivity.

## **Physicochemical and Quantitative Data**

A summary of the key physicochemical properties of 4-oxocaproic acid is presented in the table below, compiled from various sources.

Property	Value	Source
Molecular Weight	130.14 g/mol	[2][4][5]
Melting Point	36-37 °C	[4][5]
Boiling Point	255 °C at 760 mmHg	[4]
Density	1.09 g/cm <sup>3</sup>	[4]
рКа	4.77 ± 0.17 (Predicted)	[4]
Flash Point	122.3 °C	[4]
LogP	0.83	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	4	[4]

# Experimental Protocol: Synthesis of 4-Oxocaproic Acid



The following is a plausible, generalized experimental protocol for the synthesis of 4-oxocaproic acid. This method is based on the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation.

#### Materials:

- Ethyl acetoacetate
- · Ethyl acrylate
- Sodium ethoxide
- Ethanol (absolute)
- Hydrochloric acid (concentrated)
- Diethyl ether
- Sodium sulfate (anhydrous)
- Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)
- Heating mantle
- Rotary evaporator

#### Procedure:

#### Step 1: Michael Addition

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
- Cool the solution in an ice bath and slowly add ethyl acetoacetate from the dropping funnel with continuous stirring.
- After the addition is complete, add ethyl acrylate dropwise to the reaction mixture.



- Once the addition of ethyl acrylate is finished, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).
- Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-acetyl-1,5-pentanedioate.

#### Step 2: Hydrolysis and Decarboxylation

- To the crude product from Step 1, add a solution of concentrated hydrochloric acid.
- Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the esters and the decarboxylation of the resulting β-keto acid.
- After cooling to room temperature, saturate the aqueous solution with sodium chloride.
- Extract the product multiple times with diethyl ether.
- Dry the combined ethereal extracts over anhydrous sodium sulfate.
- Remove the diethyl ether by distillation, and purify the resulting crude 4-oxocaproic acid by vacuum distillation or recrystallization.

## **Biological Significance and Pathways**

4-Oxocaproic acid, in its deprotonated form 4-oxohexanoate, has been identified as a metabolite in the bacterium Escherichia coli. While a specific, detailed signaling pathway involving this molecule is not extensively documented in publicly available literature, its structure suggests a potential role in fatty acid metabolism. It can be conceptually placed within the context of β-oxidation, a major pathway for the degradation of fatty acids.



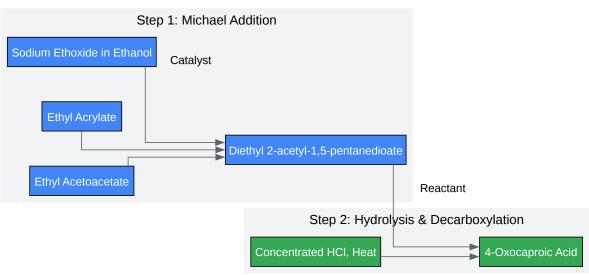
## Foundational & Exploratory

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The diagram below illustrates a logical workflow for a generalized synthesis of 4-oxocaproic acid, as detailed in the experimental protocol.

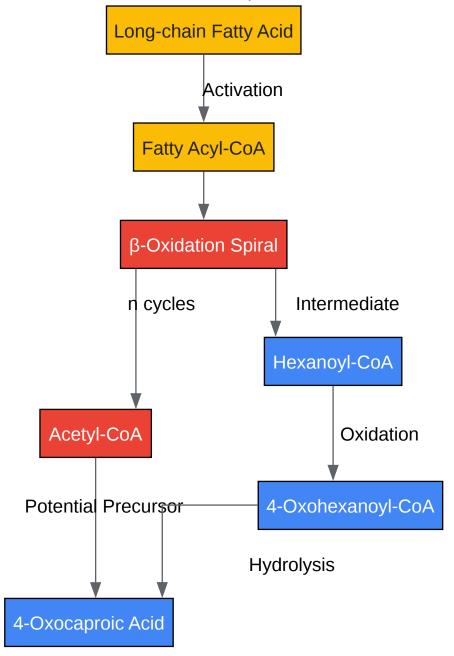


#### Generalized Synthesis of 4-Oxocaproic Acid





### Hypothetical Role of 4-Oxocaproic Acid in Metabolism



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